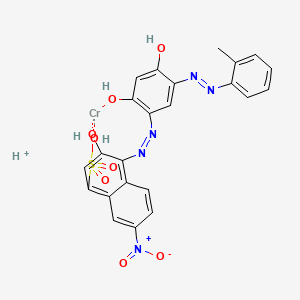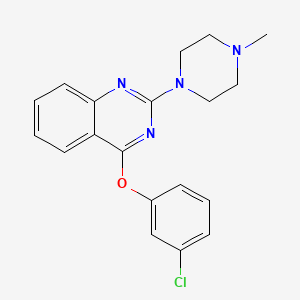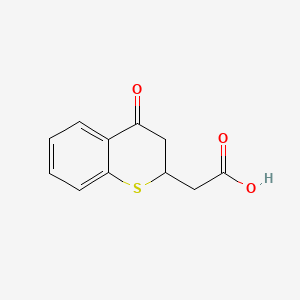
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 50-150°C)
Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO)
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques like crystallization or chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions with halogens, alkyl groups, or other substituents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, DMSO
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties
Medicine: Explored as a potential therapeutic agent for various diseases
Industry: Utilized in the development of new materials or agricultural chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways
DNA Interaction: Interacting with DNA to affect gene expression
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities
4-Chlorophenoxyacetic Acid: A compound with herbicidal properties
Thiosemicarbazide: A compound with antimicrobial activities
Uniqueness
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
115398-69-1 |
|---|---|
Fórmula molecular |
C10H11ClN4OS |
Peso molecular |
270.74 g/mol |
Nombre IUPAC |
4-amino-3-[1-(4-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H11ClN4OS/c1-6(9-13-14-10(17)15(9)12)16-8-4-2-7(11)3-5-8/h2-6H,12H2,1H3,(H,14,17) |
Clave InChI |
WOTWEYDLLKQWAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NNC(=S)N1N)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


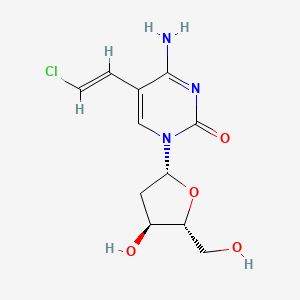
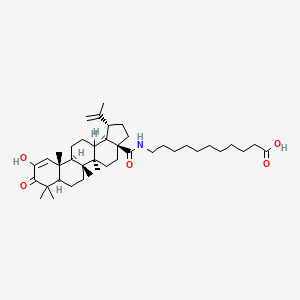
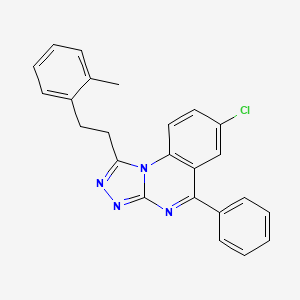
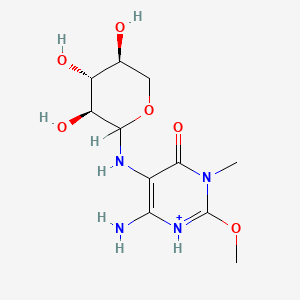
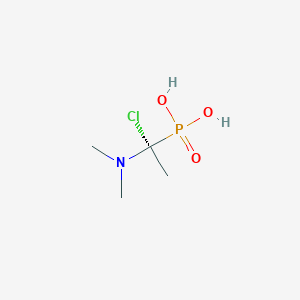
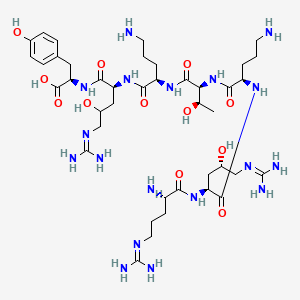
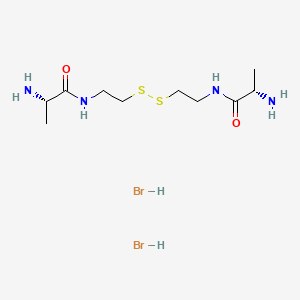
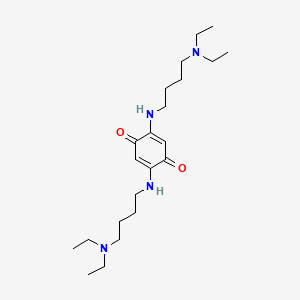
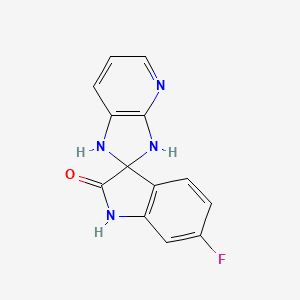

![(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one](/img/structure/B12730606.png)
